1-Benzhydryl-3-methoxy-3-methylazetidine
Overview
Description
1-Benzhydryl-3-methoxy-3-methylazetidine is a useful research compound. Its molecular formula is C18H21NO and its molecular weight is 267.372. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Rearrangement Studies
Synthesis through Aziridine to Azetidine Rearrangement : The synthesis of 3-methoxy-3-methylazetidines, including compounds related to 1-Benzhydryl-3-methoxy-3-methylazetidine, has been achieved through an unexpected aziridine to azetidine rearrangement. This process was elucidated using both experimental and theoretical approaches (Stankovic et al., 2011).
Novel Synthesis Pathways : Alternative synthesis methods for related compounds, such as 1,3,3-trinitroazetidine, which could be extended to the synthesis of this compound, have been developed. These methods provide an improvement over previous approaches, employing intermediates like N-sulfonyl-3-(hydroxyimino)azetidines (Katritzky et al., 1994).
Pharmacological and Biological Applications
Beta-Lactamase Inhibitory Properties : Benzhydryl derivatives related to this compound have shown potent inhibitory properties against various bacterial beta-lactamases. This property could be investigated in similar compounds for potential antibacterial applications (Micetich et al., 1987).
Enantioselective Biotransformations in Catalysis : The catalytic potential of Rhodococcus erythropolis in biotransformations of compounds like 1-benzylazetidine-2-carbonitriles, which share structural similarities with this compound, has been demonstrated. Such enantioselective transformations are critical for synthesizing chiral compounds in medicinal chemistry (Leng et al., 2009).
Chemical Reactivity and Structural Analysis
Reactivity with Nitrobenzene Derivatives : Studies on the reactivity of indoles with benzhydryl cations may provide insights into the reactivity of benzhydryl-based compounds like this compound. Understanding these reactions can aid in predicting and controlling chemical behavior in synthesis (Lakhdar et al., 2006).
Single Crystal X-ray Diffraction Analysis : The structural and stereochemical characteristics of related azetidine compounds have been confirmed by single crystal X-ray diffraction analysis. This technique could be applied to this compound for detailed structural elucidation (Salgado et al., 2002).
Novel Applications and Synthesis
- Cascade Reactions for Synthesis : A three-component cascade reaction has been used for the synthesis of 3-spirocyclopropanated 2-azetidinones, showcasing a novel synthetic approach that could potentially be applied to the synthesis of complex azetidine derivatives like this compound (Zanobini et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
1-benzhydryl-3-methoxy-3-methylazetidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-18(20-2)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZOHWCUJSNUHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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